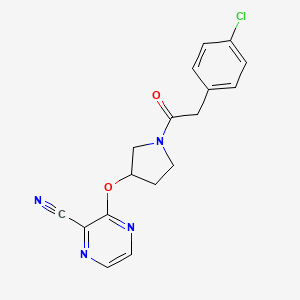

3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[2-(4-chlorophenyl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c18-13-3-1-12(2-4-13)9-16(23)22-8-5-14(11-22)24-17-15(10-19)20-6-7-21-17/h1-4,6-7,14H,5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMONGDZXZXARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the 4-Chlorophenylacetyl Group: This step involves the acylation of the pyrrolidine ring using 4-chlorophenylacetyl chloride in the presence of a base like triethylamine.

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving suitable precursors like diamines and diketones.

Ether Linkage Formation: The final step involves the formation of the ether linkage between the pyrrolidine and pyrazine rings, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Amines or aldehydes from the nitrile group.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the 4-chlorophenylacetyl group suggests potential interactions with hydrophobic pockets in proteins, while the nitrile group could form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

4-Chlorophenylacetic Acid Derivatives: These compounds share the 4-chlorophenylacetyl group and may have similar biological activities.

Pyrazine Derivatives: Compounds with a pyrazine ring and various substituents can be compared for their electronic and steric properties.

Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and can be compared for their conformational flexibility and reactivity.

Uniqueness

3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of structural features, including the pyrazine ring, nitrile group, and ether linkage to a substituted pyrrolidine ring. This unique combination of functional groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Biological Activity

The compound 3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure

The compound can be structurally represented as follows:

- Molecular Formula : C15H19ClN2O3

- Molecular Weight : 310.78 g/mol

Key Functional Groups

- Pyrazine Ring : A heterocyclic aromatic ring contributing to its biological activity.

- Pyrrolidine Moiety : Known for its role in various pharmacological effects.

- Chlorophenyl Acetyl Group : Enhances lipophilicity and biological interaction.

Antitumor Activity

Research indicates that pyrazine derivatives, including the compound , exhibit significant antitumor properties. A study highlighted that compounds with similar structures showed potent inhibitory activity against various cancer cell lines, particularly through the inhibition of Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival .

Case Study: Anticancer Efficacy

In a recent investigation, compounds derived from similar pyrazine structures were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a marked increase in cytotoxicity when these compounds were combined with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes for patients with Claudin-low breast cancer subtypes .

Enzyme Inhibition

The compound has been shown to selectively inhibit Class I PI3-kinase enzymes, particularly isoforms PI3K-a and -β. This selectivity is crucial as it minimizes off-target effects while effectively targeting pathways involved in tumor growth .

Antimicrobial Activity

Similar pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies reported promising results against various pathogens, indicating that modifications to the pyrazole structure can enhance its efficacy against bacterial strains .

Summary of Biological Activities

The proposed mechanism by which this compound exerts its biological effects involves:

- Inhibition of Key Kinases : By targeting specific isoforms of PI3-kinase, the compound disrupts signaling pathways that promote cell survival and proliferation.

- Induction of Apoptosis : Enhanced cytotoxicity in cancer cells is often accompanied by increased rates of apoptosis, as evidenced by assays conducted in vitro .

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-((1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?

The synthesis of this compound likely involves multi-step reactions, including:

- Pyrrolidine functionalization : The pyrrolidin-3-yloxy moiety may be introduced via nucleophilic substitution or coupling reactions. For example, chloroacetic acid and aromatic aldehydes have been used in analogous syntheses under reflux with sodium acetate as a catalyst, yielding carbonitrile derivatives in ~68% efficiency .

- Pyrazine-carbonitrile assembly : Pyrazine rings are often constructed using condensation reactions. describes the use of arylidene malonodinitriles or β-ketoesters to form pyrrolo-pyridine hybrids, suggesting similar strategies for pyrazine intermediates .

- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and recrystallization (DMF/water) are critical for isolating pure products, as demonstrated in related carbonitrile syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : - and -NMR are indispensable for confirming substituent positions and stereochemistry. For instance, -NMR signals for pyrrolidine protons typically appear at δ 2.2–3.5 ppm, while pyrazine carbons resonate near δ 150–165 ppm .

- IR Spectroscopy : Stretching vibrations for nitrile (C≡N) groups are observed at ~2,220 cm, and carbonyl (C=O) bands near 1,700 cm help validate acetyl or ester functionalities .

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular formulas, with fragmentation patterns aiding structural validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Yield optimization requires systematic parameter adjustments:

- Solvent selection : Polar aprotic solvents (e.g., acetic anhydride) enhance reaction rates in condensation steps, as shown in for analogous pyrimidine derivatives .

- Catalyst screening : Sodium acetate or trifluoroacetic acid (TFA) can accelerate cyclization or coupling steps. highlights TFA’s role in azide formation, improving yields to 88% .

- Temperature control : Reflux conditions (50–100°C) balance reactivity and decomposition risks, particularly for thermally labile intermediates .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Contradictions may arise from impurities, tautomerism, or dynamic effects. Mitigation approaches include:

- Multi-technique cross-validation : Combine NMR, IR, and MS data to cross-check functional groups. For example, used -NMR to resolve ambiguities in pyrazole carbon assignments .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry when spectral data are conflicting .

- Isotopic labeling : Deuterated solvents or isotopic MS can clarify overlapping signals in complex spectra .

Q. How should experimental designs be structured to assess the compound’s bioactivity?

Adopt controlled, reproducible frameworks:

- In vitro assays : Use dose-response studies (e.g., enzyme inhibition or cell viability assays) with positive/negative controls. ’s randomized block design, incorporating replicates and split-plot analyses, minimizes variability in pharmacological testing .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 4-chlorophenyl or pyrazine groups) and correlate changes with activity trends, as seen in ’s exploration of arylpyrrole derivatives .

- Data validation : Apply statistical tools (ANOVA, t-tests) to ensure significance, as emphasized in agricultural chemical studies using split-split plot designs .

Methodological Considerations for Data Analysis

Q. How can computational modeling complement experimental studies of this compound?

- Docking simulations : Predict binding affinities to biological targets (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger. ’s focus on pyrrolo-pyridines highlights the utility of modeling π-π interactions .

- DFT calculations : Analyze electronic properties (HOMO/LUMO energies) to rationalize reactivity or spectroscopic behavior .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Byproduct formation : Side reactions (e.g., over-acylation) require gradient elution in chromatography. achieved 88% purity using silica gel columns with ethyl acetate/cyclohexane gradients .

- Solubility issues : Recrystallization from DMF/water mixtures improves crystallinity, as demonstrated in pyrazoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.